FERRIC CITRATE

描述

作用机制

Target of Action

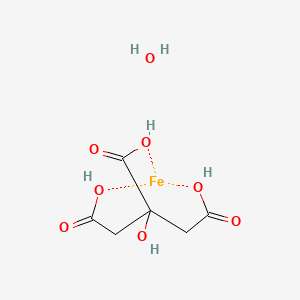

Iron(III) citrate hydrate, also known as ferric citrate, primarily targets the iron and phosphate metabolism in organisms . It plays a crucial role in the regulation of blood iron levels, particularly in patients with chronic kidney disease undergoing dialysis .

Mode of Action

This compound forms complexes with the conjugate bases derived from citric acid . These complexes can solubilize iron compounds in the soil, providing a pathway for the absorption of ferric ions by various organisms . In medicine, this compound acts by forming an insoluble compound with dietary phosphate, thus minimizing its uptake by the digestive system .

Biochemical Pathways

This compound contributes to the metabolism of iron by some organisms . It is involved in the iron transport and metabolism processes , which, when disturbed, can lead to malfunctions such as disrupted photosynthetic function, decreased growth, and reduced crop yield . It also plays a role in the photoreduction process, where iron is carried up from the roots as this compound dissolved in the sap, and photoreduced in the leaves to iron(II) that can be transported into the cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its high solubility in water and low solubility in most organic compounds . It is sensitive to light, and exposure to blue and ultraviolet light can reduce the Fe3+ ion in this compound to Fe2+ ion, yielding carbon dioxide .

Result of Action

The action of this compound results in the regulation of iron and phosphate levels in the body . In the case of iron deficiency anemia, this compound treatment can normalize the platelet count in all patients with high platelet count at baseline .

Action Environment

The action of this compound is influenced by environmental factors such as light and pH. Exposure to light, especially blue and ultraviolet, reduces the Fe3+ ion in this compound to Fe2+ ion . The speciation of iron in solutions is also dependent on the pH value . For instance, highly acidic conditions lead to a complete reduction of Fe, forming Fe2+ citrate and hexaaqua complexes in equal concentration .

准备方法

Synthetic Routes and Reaction Conditions: Ferric citrate can be synthesized through various methods. One common approach involves reacting ferric chloride with citric acid in an aqueous solution. The reaction typically occurs at a temperature range of 50-55°C for about an hour . Another method involves the preparation of ferric hydroxide slurry, which is then treated with a citrate ion source to yield this compound .

Industrial Production Methods: Industrial production of pharmaceutical-grade this compound often involves a one-pot process. This process includes preparing a ferric hydroxide slurry, followed by treatment with a citrate ion source. The resulting product is then processed to achieve the desired purity and quality .

化学反应分析

Types of Reactions: Ferric citrate undergoes various chemical reactions, including:

Oxidation-Reduction: this compound can be photoreduced to ferrous ions (Fe²⁺) upon exposure to light, especially blue and ultraviolet light.

Complex Formation: this compound forms various coordination complexes with citrate anions, which can exist in equilibrium.

Common Reagents and Conditions:

Oxidation-Reduction: Light exposure, particularly blue and ultraviolet light.

Complex Formation: Presence of excess citrate anions.

Major Products Formed:

Photoreduction: Ferrous ions (Fe²⁺), carbon dioxide, and acetonedicarboxylate.

科学研究应用

Ferric citrate has numerous applications in scientific research:

相似化合物的比较

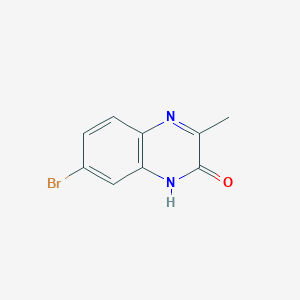

Ferric citrate is unique compared to other iron compounds due to its dual functionality as a phosphate binder and iron supplement. Similar compounds include:

Ferric Ammonium Citrate: Used as a food additive and in photography.

Ferric Chloride: Commonly used in water treatment and as a catalyst in organic synthesis.

This compound stands out for its specific applications in managing chronic kidney disease and its ability to form various coordination complexes with citrate anions .

属性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;iron;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOMARYOAQYGRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FeO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379662-88-0, 3522-50-7 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(2+) salt, hydrate (1:?:6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379662-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron(III) citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。